Tristearin

Catalog No.
S545950
CAS No.
555-43-1
M.F
C57H110O6
M. Wt
891.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tristearin

CAS Number

555-43-1

Product Name

Tristearin

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate

Molecular Formula

C57H110O6

Molecular Weight

891.5 g/mol

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3

InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water. Soluble in chloroform, carbon disulfide
Insoluble in ethanol; very soluble in acetone, benzene
Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ethe

Synonyms

glyceryl tristearate, stearic acid triglyceride, tristearin, tristearoylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

The exact mass of the compound Tristearin is 890.8302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. soluble in chloroform, carbon disulfideinsoluble in ethanol; very soluble in acetone, benzenesoluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of triacylglycerol 54:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Tristearin (CAS 555-43-1) is a symmetrical, saturated triglyceride composed of a glycerol backbone esterified with three units of stearic acid (C18:0).[1][2][3] As a pure, single-acid triglyceride, its primary procurement-relevant attributes are its high melting point and well-defined, though complex, polymorphic behavior.[4][5][6][7] It crystallizes into multiple forms (α, β', and β), with the β-form being the most stable and having the highest melting point, typically cited around 72°C.[7] This distinct thermal profile makes it a key component for controlling texture, providing structure, and ensuring physical stability in formulations across the pharmaceutical, food, and cosmetics industries.[1][8][9]

Substituting high-purity Tristearin with other triglycerides is often unfeasible due to critical differences in thermal and structural behavior. Close analogs like Tripalmitin (C16:0) have a lower melting point and different crystallization kinetics, which alters the final product's texture and stability.[10][11] Unsaturated triglycerides such as Triolein remain liquid at room temperature and cannot provide the solid structure Tristearin imparts.[12] Natural fats like cocoa butter are complex mixtures of various triglycerides (POP, POS, SOS), leading to broader melting ranges and less predictable polymorphic transitions, which can compromise product consistency and shelf life.[13][14] Therefore, applications requiring a precise high melting point, specific crystallization rate for texture, or a stable crystalline matrix for controlled release depend on the well-defined properties of pure Tristearin.

Superior Thermal Stability: Higher Melting Point of the Stable β-Polymorph Compared to Tripalmitin

Tristearin's most stable β-polymorph exhibits a significantly higher melting point than that of its closest lower-chain homolog, Tripalmitin. The melting point of the most stable β-form of Tristearin is consistently reported at or above 72°C.[7] In contrast, the most stable β-form of Tripalmitin melts at approximately 65.5-66°C.[15] This difference of over 6°C is critical for applications requiring high-temperature stability.

Evidence DimensionMelting Point of Most Stable Polymorph (β-form)
Target Compound Data~72.5 °C
Comparator Or BaselineTripalmitin: ~66 °C
Quantified Difference> 6 °C higher melting point
ConditionsDifferential Scanning Calorimetry (DSC) analysis of pure triglycerides.

This higher melting point makes Tristearin the required choice for creating solid formulations that must maintain their structural integrity at elevated storage or processing temperatures.

Process Control Advantage: Faster Crystallization Rate than Tripalmitin for Efficient Structuring

In comparative studies of crystallization behavior, Tristearin (SSS) demonstrates a faster crystallization rate into its stable β form compared to Tripalmitin (PPP).[11] This indicates that for processes relying on rapid solidification to form a stable crystal network, Tristearin provides a kinetic advantage. The process occurs more readily in triglycerides with longer fatty acid chains, allowing for more efficient processing and texture development in structured fats.[10][11]

Evidence DimensionCrystallization Rate (Qualitative)
Target Compound DataFaster crystallization into β form
Comparator Or BaselineTripalmitin (PPP): Slower crystallization into β form
Quantified DifferenceQualitatively faster, leading to more efficient processing
ConditionsCrystallization from isotropic melt observed via Polarized Light Microscopy (PLM) and Differential Scanning Calorimetry (DSC).

Faster crystallization allows for reduced processing times and better control over the final crystal structure, which is critical for achieving desired textures in confectionery, baked goods, and spreads.

Precursor Suitability: Preferred Lipid for Reproducible Solid Lipid Nanoparticle (SLN) Formulation

High-purity Tristearin is a preferred lipid matrix for producing Solid Lipid Nanoparticles (SLNs) due to its defined chemical structure and high melting point, which contribute to the formation of a stable, ordered crystal lattice. This contrasts with mixed-lipid or lower-melting-point triglycerides, which can result in less stable nanoparticles with higher drug expulsion rates during storage.[16] The use of a single, high-purity lipid like Tristearin allows for reproducible, scale-independent production of SLNs with controlled particle size and consistent drug loading, a critical requirement for pharmaceutical development.[17][18][19]

Evidence DimensionFormulation Reproducibility & Stability
Target Compound DataForms a perfect crystal with few imperfections, leading to stable and reproducible SLNs.
Comparator Or BaselineMixed-lipid systems or lower-melting triglycerides: Can lead to imperfect crystals, poor drug loading, and drug expulsion upon storage.
Quantified DifferenceNot directly quantified, but inferred from the principle that single-component, highly ordered crystals provide superior stability.
ConditionsSLN production via methods like microfluidics or high-pressure homogenization.

For drug delivery applications, the batch-to-batch reproducibility and long-term stability afforded by pure Tristearin are non-negotiable for clinical translation and regulatory approval.

High-Temperature Stability in Pharmaceutical and Cosmetic Formulations

For formulating solid and semi-solid products like ointments, creams, and suppositories intended for stable storage in diverse climates, Tristearin's high melting point (>72°C) provides essential structural integrity that lower-melting fats like Tripalmitin or natural butters cannot guarantee.[7][15]

Controlled Texture and Bloom Prevention in High-Quality Confectionery

In applications like premium chocolate and coatings, Tristearin's function as a crystallization accelerator and seeding agent is critical.[2][9] Its rapid and predictable crystallization into a stable form helps control the final texture and prevents fat bloom, an issue common with less-defined fats like cocoa butter which have complex polymorphic behavior.[14]

Development of Controlled-Release Solid Lipid Nanoparticles (SLNs)

When the objective is to create a reproducible, stable drug delivery vehicle, the purity of Tristearin is a key advantage. Its well-defined structure allows for the formulation of SLNs with consistent particle size and minimal drug leakage over time, a level of control that is difficult to achieve with heterogeneous natural lipids.[16][19]

Structuring Agent in Vegan and Hydrogenated Fat Systems

In the manufacturing of margarines, shortenings, and other plastic fats, Tristearin is used as a hardening and structuring agent.[7][8] Its high melting point and ability to form a strong crystal network provide the desired firmness and texture, replacing the need for animal fats or achieving specific properties in interesterified vegetable oils.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Other Solid; Dry Powder
Colorless or white odorless solid; [HSDB] White powder; [MSDSonline]
Solid

Color/Form

White powder
Colorless crystals or powde

XLogP3

25.2

Hydrogen Bond Acceptor Count

6

Exact Mass

890.83024122 Da

Monoisotopic Mass

890.83024122 Da

Heavy Atom Count

63

Taste

Tasteless

Density

0.8559 at 90 °C/4 °C

LogP

log Kow = 24 /Estimated/

Odor

Odorless

Appearance

Solid powder

Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P6OCJ2551R

Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/

Other CAS

555-43-1
68334-00-9

Absorption Distribution and Excretion

In the small intestine, most triglycerides are split into monoglycerides, free fatty acids, and glycerol, which are absorbed by the intestinal mucosa. Within the epithelial cells, resynthesized triglycerides collect into globules along with cholesterol and phospholipids and are encased in a protein coat as chylomicrons . Chylomicrons are transported in the lymph to the thoracic duct and eventually to the venous system. The chylomicrons are removed from the blood as they pass through the capillaries of adipose tissue. Fat is stored in adipose cells until it is transported to other tissues as free fatty acids which are used for cellular energy or incorporated into cell membranes.
When 14C-labeled long-chain triglycerides are administered intravenously, 25% to 30% of the radiolabel is found in the liver within 30 to 60 minutes, with less than 5% remaining after 24 hours. Lesser amounts of radiolabel are found in the spleen and lungs. After 24 hours, nearly 50% of the radiolabel has been expired in carbon dioxide, with 1% of the carbon label remaining in the brown fat. The concentration of radioactivity in the epididymal fat is less than half that of the brown fat.
The absorption of [1- 14C]tristearin was evaluated using groups consisting of six to seven male Wistar rats (weights =200 to 250 g). The rats were prepared either with an external bile fistula or a sham operation (control group), and then allowed to recover for 6 to 12 hours. Weighed doses of [1- 14C]tristearin were fed in a pellet of bran. Doses of 25, 50, 100, and 200 mg were administered to four groups, respectively. The rats were killed after 16 hours and lipid from the stomach, small gut, and colon (with feces) was extracted. Absorption was expressed as the percentage of the dose that had left the stomach. Only rats in which 80% or more of the dose had left the stomach were used. Tristearin absorption was classified as poor at all administered doses. Significantly lower absorption of tristearin was noted only in the 200 mg dose group ( p <.02, n=6)
Feeding expt with (14)C-labelled tristearin indicated that ruminal bacteria actively hydrogenated, degraded, and synthesized fatty acids. Stearic acid seemed to be absorbed from small intestine at slower rate than other fatty acids.

Metabolism Metabolites

Hydrolysis of /Tristearin/ by hepatic triacylglycerol lipase in plasma from ICR mice has been demonstrated in vitro.

Wikipedia

Stearin

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Plastics -> Polymer Type -> N.a.
Cosmetics -> Refatting; Emollient; Skin conditioning; Viscosity controlling; Solvent
Plastics -> Other functions -> Processing agent

Methods of Manufacturing

Prepared from stearic acid and glycerol in the prresence of Al2O3.
Reaction of stearic acid with glycerol; separation from solid fats, eg, tallow, as solid phase by expression under controlled conditions.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Analytic Laboratory Methods

FATTY ACIDS SUCROSE ESTERS INCL TRISTEARIN WERE SEPARATED BY THIN LAYER CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023
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